molecular formula C7H10N4S B12111265 4-(2-Pyridylmethyl)thiosemicarbazide

4-(2-Pyridylmethyl)thiosemicarbazide

Cat. No.: B12111265
M. Wt: 182.25 g/mol
InChI Key: ODTGPQAXRIHJSO-UHFFFAOYSA-N
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Description

4-(2-Pyridylmethyl)thiosemicarbazide is a thiosemicarbazide derivative featuring a 2-pyridylmethyl substituent on the N4 position of the thiosemicarbazide backbone (R-NH-C(S)-NH-NH₂). This compound belongs to a class of molecules known for diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties. The pyridylmethyl group enhances its ability to engage in hydrogen bonding and π-π interactions, which can influence both its physicochemical properties and pharmacological efficacy .

Properties

Molecular Formula

C7H10N4S

Molecular Weight

182.25 g/mol

IUPAC Name

1-amino-3-(pyridin-2-ylmethyl)thiourea

InChI

InChI=1S/C7H10N4S/c8-11-7(12)10-5-6-3-1-2-4-9-6/h1-4H,5,8H2,(H2,10,11,12)

InChI Key

ODTGPQAXRIHJSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=S)NN

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-Pyridylmethyl)thiosemicarbazide typically involves the reaction of 2-pyridylmethylamine with thiosemicarbazide under controlled conditions. One common method involves dissolving 2-pyridylmethylamine in an appropriate solvent, such as ethanol, and then adding thiosemicarbazide. The reaction mixture is heated under reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .

Industrial production methods for thiosemicarbazides, including 4-(2-Pyridylmethyl)thiosemicarbazide, often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and environmental considerations .

Chemical Reactions Analysis

4-(2-Pyridylmethyl)thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiourea derivatives. Reducing agents such as sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiourea derivatives .

Scientific Research Applications

4-(2-Pyridylmethyl)thiosemicarbazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Pyridylmethyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to cancer cell death . Additionally, its antimicrobial activity is linked to its ability to interfere with the synthesis of essential biomolecules in microorganisms .

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazide Derivatives

Thiosemicarbazides are structurally diverse, with variations in substituents significantly impacting their biological and physicochemical profiles. Below is a detailed comparison of 4-(2-pyridylmethyl)thiosemicarbazide with key analogs:

Key Observations :

  • Antitumor Activity : Pyridine-containing derivatives (e.g., H₂PPY) show marked activity in tumor models, likely due to metal chelation and DNA interaction .
  • Enzyme Inhibition : Aromatic substituents (e.g., bromobenzylidene in 2f) enhance DPP-4 binding affinity via π-π interactions .
  • Anti-Inflammatory Effects : Bulky substituents like piperidinylsulfonylphenyl improve COX-1 selectivity .
Physicochemical Properties

Lipophilicity (logP) and solubility are critical for bioavailability. highlights substituent-driven variations:

Compound () Substituent(s) Lipophilicity (logP)
4-(2-Iodophenyl)-1-(pyridine-4-ylacetyl)thiosemicarbazide 2-Iodophenyl, pyridine-4-ylacetyl High
4-Phenyl-3-(pyridine-4-ylmethyl)-1,2,4-triazoline-5-thione Phenyl, pyridine-4-ylmethyl Moderate
  • Pyridine vs. Pyridylmethyl groups balance moderate lipophilicity with hydrogen-bonding capacity .

Research Findings and Trends

Antitumor Mechanisms : Pyridine-based thiosemicarbazides (e.g., H₂PPY) disrupt tumor cell redox balance via metal chelation, reducing viable ascitic cells by >50% in murine models .

Enzyme Selectivity : Substituent bulkiness and electronics dictate COX-1/2 selectivity. Electron-withdrawing groups (e.g., nitro) reduce selectivity, while sulfonyl groups enhance it .

DPP-4 Inhibition: Bromine substituents in 2f improve binding to Tyr666 and Arg358 residues in DPP-4, explaining its nanomolar potency .

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